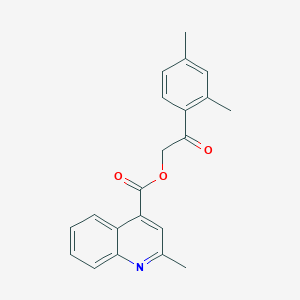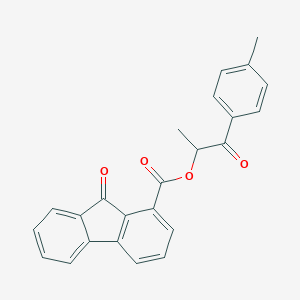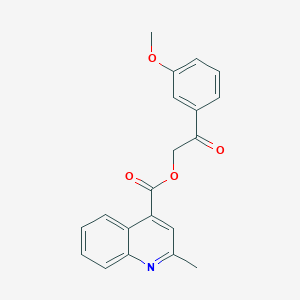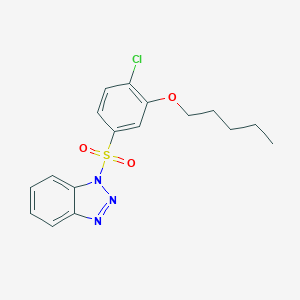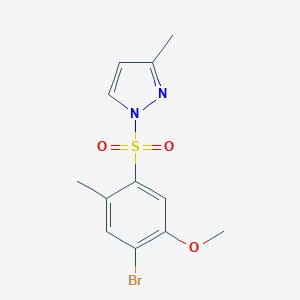
1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methoxy group, and a sulfonyl-pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps:
Bromination: The starting material, 4-methoxy-2-methylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Pyrazole Formation: The sulfonylated intermediate reacts with hydrazine or a substituted hydrazine to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-5-methoxy-2-methylbenzoic acid, while nucleophilic substitution could produce derivatives with various functional groups replacing the bromine atom.
科学研究应用
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its biochemical effects.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
作用机制
The mechanism by which 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a specific kinase or protease.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with cellular targets.
相似化合物的比较
- 1-((4-Chloro-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((4-Fluoro-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((4-Iodo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of the bromine atom in 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects influence the compound’s chemical behavior and interactions.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making the brominated compound more versatile for further functionalization.
- Applications: The specific applications of each compound may vary based on their reactivity and interactions with biological targets or materials.
属性
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-8-6-10(13)11(18-3)7-12(8)19(16,17)15-5-4-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJXLRHAIEKSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
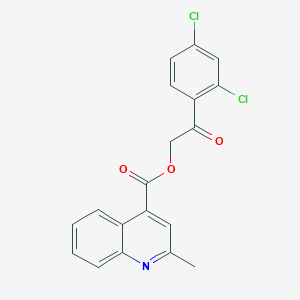

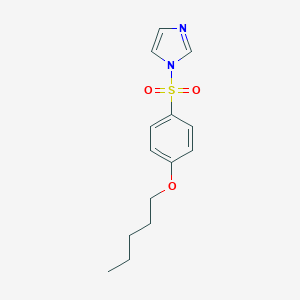

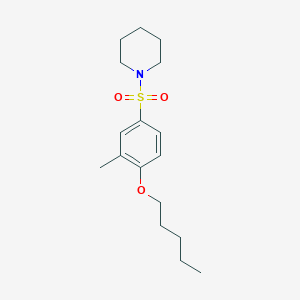
amine](/img/structure/B497751.png)
![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)
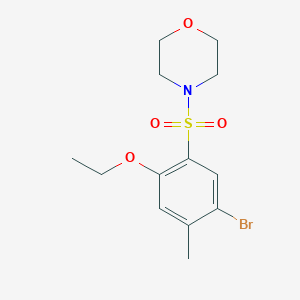
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
